Naphthol AS-BI beta-D-galactopyranoside

Overview

Description

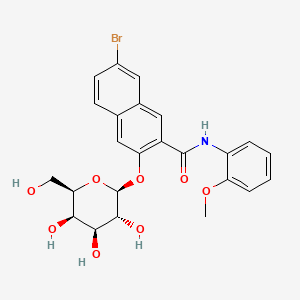

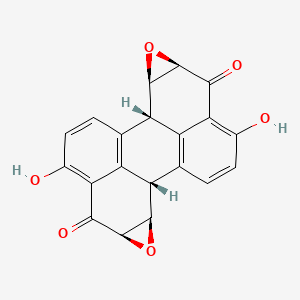

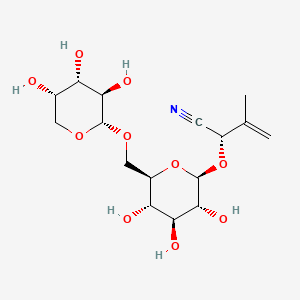

Naphthol AS-BI beta-D-galactopyranoside is a chemical compound with the molecular formula C24H24BrNO8. It is a derivative of naphthol and is commonly used as a histochemical substrate for detecting the activity of beta-galactosidase enzymes. This compound is particularly valuable in biomedical research for studying cellular processes related to beta-galactosidase, such as lysosomal storage disorders and tumor development.

Mechanism of Action

Target of Action

The primary target of this compound is the enzyme β-galactosidase . This enzyme plays a crucial role in the hydrolysis of β-galactosides into monosaccharides.

Mode of Action

The compound interacts with its target, β-galactosidase, by competitive inhibition . It binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity.

Biochemical Pathways

The compound affects the biochemical pathway involving the hydrolysis of β-galactosides. By inhibiting β-galactosidase, it prevents the breakdown of these compounds, potentially affecting various cellular processes .

Result of Action

The inhibition of β-galactosidase by this compound can lead to the accumulation of β-galactosides in cells. This can be used as a tool in biomedical research for detecting the activity and expression of β-galactosidase . It enables researchers to study cellular processes related to this enzyme, such as lysosomal storage disorders and tumor development .

Biochemical Analysis

Biochemical Properties

Naphthol AS-BI beta-D-galactopyranoside plays a crucial role in biochemical reactions, primarily as a substrate for beta-galactosidase. When hydrolyzed by beta-galactosidase, it releases a chromogenic product that can be easily detected and measured. This property makes it an essential tool for detecting and quantifying beta-galactosidase activity in various biological samples .

The compound interacts with beta-galactosidase through competitive inhibition, where it competes with natural substrates for the enzyme’s active site. This interaction is vital for studying the enzyme’s kinetics and understanding its role in different biological processes .

Cellular Effects

This compound influences various cellular processes by serving as a substrate for beta-galactosidase. Its hydrolysis by the enzyme leads to the production of a detectable chromogenic product, which can be used to study cellular processes such as lysosomal storage disorders and tumor development.

The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is primarily mediated through its interaction with beta-galactosidase. By inhibiting or activating this enzyme, this compound can modulate various cellular functions and provide insights into the underlying mechanisms of diseases.

Molecular Mechanism

At the molecular level, this compound exerts its effects through competitive inhibition of beta-galactosidase. The compound binds to the enzyme’s active site, preventing the natural substrate from accessing it. This inhibition can be used to study the enzyme’s activity and understand its role in different biological processes .

Additionally, the hydrolysis of this compound by beta-galactosidase results in the release of a chromogenic product, which can be detected and measured. This property is essential for studying enzyme kinetics and understanding the molecular mechanisms underlying various diseases .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable when stored at -20°C, but its stability can be affected by factors such as temperature, pH, and exposure to light .

Long-term studies have shown that the compound’s effects on cellular function can vary depending on the duration of exposure. For example, prolonged exposure to this compound can lead to changes in enzyme activity and cellular metabolism, providing valuable insights into the compound’s long-term effects .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that low doses of the compound can effectively inhibit beta-galactopyranoside activity, while higher doses may lead to toxic or adverse effects .

Threshold effects have been observed in these studies, where the compound’s impact on enzyme activity and cellular function changes significantly at specific dosage levels. Understanding these dosage effects is crucial for determining the optimal concentration of this compound for various research applications .

Metabolic Pathways

This compound is involved in metabolic pathways related to beta-galactosidase activity. The compound is hydrolyzed by beta-galactosidase, resulting in the release of a chromogenic product that can be detected and measured .

The interaction of this compound with beta-galactosidase is essential for studying the enzyme’s role in various metabolic processes. By modulating beta-galactosidase activity, the compound can influence metabolic flux and metabolite levels, providing valuable insights into the underlying mechanisms of diseases .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its activity and function .

The transport and distribution of this compound are crucial for understanding its effects on cellular processes and determining the optimal conditions for its use in research applications .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These factors can affect the compound’s activity and function, providing valuable insights into its role in various cellular processes .

Understanding the subcellular localization of this compound is essential for determining its effects on cellular function and optimizing its use in research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthol AS-BI beta-D-galactopyranoside typically involves the following steps:

Starting Materials: The synthesis begins with 2-naphthalenecarboxamide and 7-bromo-3-(beta-D-galactopyranosyloxy)-N-(2-methoxyphenyl).

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of organic solvents and catalysts to facilitate the formation of the desired product.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield of the compound, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Naphthol AS-BI beta-D-galactopyranoside undergoes various chemical reactions, including:

Hydrolysis: This compound can be hydrolyzed by beta-galactosidase enzymes to release naphthol derivatives.

Oxidation: It can undergo oxidation reactions to form corresponding quinones.

Substitution: The bromine atom in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Enzymatic hydrolysis using beta-galactosidase.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: Nucleophilic reagents such as sodium azide or thiols.

Major Products Formed

Hydrolysis: Naphthol derivatives.

Oxidation: Quinones.

Substitution: Various substituted naphthol derivatives.

Scientific Research Applications

Naphthol AS-BI beta-D-galactopyranoside is widely used in scientific research, particularly in the following areas:

Biochemistry: It is used as a substrate for detecting beta-galactosidase activity in various biochemical assays.

Cell Biology: Researchers use this compound to study cellular processes involving beta-galactosidase, such as lysosomal storage disorders and tumor development.

Histochemistry: It serves as a histochemical substrate for visualizing enzyme activity in tissue samples.

Drug Development: The compound is used in screening assays to identify potential inhibitors of beta-galactosidase, which could be therapeutic targets for certain diseases.

Comparison with Similar Compounds

Similar Compounds

Naphthol AS-BI beta-D-glucopyranoside: Similar in structure but contains a glucose moiety instead of a galactose moiety.

Naphthol AS-BI beta-D-mannopyranoside: Contains a mannose moiety instead of a galactose moiety.

Naphthol AS-BI beta-D-xylopyranoside: Contains a xylose moiety instead of a galactose moiety.

Uniqueness

Naphthol AS-BI beta-D-galactopyranoside is unique due to its specific interaction with beta-galactosidase enzymes. This specificity makes it a valuable tool for studying beta-galactosidase-related cellular processes and diseases. Its ability to release detectable naphthol derivatives upon hydrolysis further enhances its utility in various biochemical and histochemical assays.

Properties

IUPAC Name |

7-bromo-N-(2-methoxyphenyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24BrNO8/c1-32-17-5-3-2-4-16(17)26-23(31)15-9-13-8-14(25)7-6-12(13)10-18(15)33-24-22(30)21(29)20(28)19(11-27)34-24/h2-10,19-22,24,27-30H,11H2,1H3,(H,26,31)/t19-,20+,21+,22-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SISGBWZDEMMSLV-KQWJERSKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=C(C=C3C=CC(=CC3=C2)Br)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1NC(=O)C2=C(C=C3C=CC(=CC3=C2)Br)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24BrNO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60965621 | |

| Record name | 7-Bromo-3-(hexopyranosyloxy)-N-(2-methoxyphenyl)naphthalene-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60965621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51349-63-4 | |

| Record name | Naphthol AS-BI beta-galactopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051349634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Bromo-3-(hexopyranosyloxy)-N-(2-methoxyphenyl)naphthalene-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60965621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Magnesium;[16-ethenyl-11-ethyl-3-methoxycarbonyl-17,21,26-trimethyl-4-oxo-22-[3-oxo-3-(3,7,11,15-tetramethylhexadec-2-enoxy)propyl]-23,24,25-triaza-7-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),8,10,13(25),14,16,18(24),19-decaen-12-ylidene]methanolate](/img/structure/B1216347.png)

![N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-oxolanylmethyl)-2-furancarboxamide](/img/structure/B1216355.png)

![1-(5-Chloro-2-methylphenyl)-4-[1-[1-(2-furanylmethyl)-5-tetrazolyl]propyl]piperazine](/img/structure/B1216357.png)

![6-[2-(Dimethylamino)ethylamino]-8-(2-furanyl)-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B1216365.png)